molecular formula C13H16O B138273 2-Cyclohexylbenzaldehyde CAS No. 128323-04-6

2-Cyclohexylbenzaldehyde

Cat. No. B138273
M. Wt: 188.26 g/mol
InChI Key: SFNWXOPQLKYXHN-UHFFFAOYSA-N
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Description

2-Cyclohexylbenzaldehyde is a compound that can be inferred to have a benzaldehyde moiety with a cyclohexyl substituent. While the provided papers do not directly discuss 2-Cyclohexylbenzaldehyde, they do provide insights into the chemistry of related compounds, such as 2-cyanobenzaldehydes, 2'-arylbenzaldehyde oxime ethers, and 2-bromobenzaldehydes. These compounds are structurally similar and are used in various synthetic applications, including the construction of compounds with potential biological and medicinal applications .

Synthesis Analysis

The synthesis of compounds related to 2-Cyclohexylbenzaldehyde involves catalytic processes and cyclization reactions. For instance, a Cu(acac)2-catalyzed cyclization of 2-cyanobenzaldehydes with 2-isocyanoacetates has been developed to efficiently synthesize substituted 1-aminoisoquinolines . Additionally, oxidative cyclization of 2'-arylbenzaldehyde oxime ethers under photoinduced electron transfer conditions has been shown to produce phenanthridines . Furthermore, selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation has been applied to synthesize substituted 2-bromobenzaldehydes . These methods demonstrate the versatility of catalytic processes in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-bromobenzaldehydes, has been studied and synthesized through various reactions. For example, the Vilsmeier reaction of 2-alkyl-2-cyclohexen-1-ones has been used to produce 3-alkyl-2-chloro-5,6-dihydrobenzaldehydes, with the structure of the resulting allylic alcohols confirmed by X-ray analysis . These studies provide a foundation for understanding the molecular structure of 2-Cyclohexylbenzaldehyde and its derivatives.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2-Cyclohexylbenzaldehyde are diverse. The synthesis of novel 1,2,3-triazole-4-linked cyclohexanones from cyclohexanone demonstrates the reactivity of the cyclohexanone moiety, which is relevant to the cyclohexyl group in 2-Cyclohexylbenzaldehyde . Additionally, the review of synthetic applications of 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes under palladium-catalyzed cross-coupling conditions highlights the importance of these substrates in constructing biologically and medicinally relevant compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Cyclohexylbenzaldehyde are not directly discussed in the provided papers, the properties of structurally related compounds can be inferred. For example, the electron-donating and withdrawing effects of substituents on the aryl ring of 2'-arylbenzaldehyde oxime ethers affect the electrophilicity of the nitrogen atom, which influences the yield of the cyclized product . Such insights into the substituent effects on reactivity and stability can be extrapolated to understand the properties of 2-Cyclohexylbenzaldehyde.

Scientific Research Applications

Synthesis and Environmental Applications of Cyclodextrin-Based Adsorbents

Cyclodextrins, due to their hydrophobic cavity, are excellent in forming inclusion complexes with various molecules, making them highly useful in separation sciences and environmental applications. Their role is significant in chromatographic separations and wastewater treatment, owing to their ability to form complexes with pollutants and facilitate their removal. The synthesis of materials containing cyclodextrins and their applications as sorbents in separation techniques have shown promising results, particularly in protecting the environment and treating wastewater (Crini & Morcellet, 2002).

Cyclodextrin-Epichlorohydrin Polymers for Wastewater Treatment

The unique feature of cyclodextrin-epichlorohydrin polymers is their capacity to form inclusion complexes with pollutants, leading to numerous environmental applications such as water and wastewater treatment, soil remediation, and air purification. The synthesis, structural characterization, and application of these polymers in pollutant removal have been studied extensively, demonstrating their efficacy as adsorbents in wastewater treatment and their potential for large-scale applications (Crini, 2021).

Applications in Photocatalysis and Pollution Control

TiO2/Porous Adsorbents for Organic Pollutant Removal

The combination of TiO2-supported adsorbent materials and adsorbent materials with TiO2 photocatalysts presents a potent approach for organic pollutant removal from air and water. This approach not only enhances photocatalytic performance but also offers efficient regeneration of adsorbent materials, addressing key challenges in environmental and chemical engineering, especially in organic pollutant removal and the engineering of high-performance photocatalytic materials (MiarAlipour et al., 2018).

Applications in Catalysis and Chemical Transformations

Transition-Metal Phosphors with Cyclometalating Ligands

Transition-metal-based phosphors, particularly those with cyclometalating ligands, play a crucial role in the field of organic light-emitting diodes (OLEDs). These phosphors are highly emissive and allow fine-tuning of emission wavelengths across the visible spectrum, making them vital for the development of various types of phosphorescent displays and illumination devices. The systematic preparation and photophysical properties of these phosphors indicate their significant potential in opto-electronic applications (Chi & Chou, 2010).

properties

IUPAC Name

2-cyclohexylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNWXOPQLKYXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561617
Record name 2-Cyclohexylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylbenzaldehyde

CAS RN

128323-04-6
Record name 2-Cyclohexylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128323-04-6
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

16.3 g. (0.1 mol) o-(1-Cyclohexenyl)-benzaldehyde were heated for 4 hours in a Dean and Stark apparatus with 6.85 g. (0.11 mol) ethyleneglycol and 1 g. p-toluenesulphonic acid in 400 ml. toluene. Thereafter, the calculated amount of water had separated off. The isolated protected aldehyde was taken up in ethanol and hydrogenated over platinum oxide as catalyst. After filtering and evaporating off the solvent, the crude product was taken up in 300 ml. dioxan, mixed with 80 ml. of a 10% aqueous solution of oxalic acid and heated under reflux for 2 hours. After extraction with ethyl acetate, the organic phase was washed with water, dried over anhydrous magnesium sulphate and evaporated. Flash chromatography (hexane/ethyl acetate 5:1 v/v) gave the aldehyde in pure form in a yield of 65% of theory.
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65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Mungalachetty, P Kulkarni, P Wang… - … in Mass Spectrometry, 2022 - Wiley Online Library
Rationale We studied an aldehyde‐labeling reagent, N‐{2‐[(4‐aminophenoxy)methyl]benzyl}‐N,N‐diethylethanaminium bromide (CAX‐A), containing an aniline functional group for …
G Cahiez, F Lepifre, P Ramiandrasoa - Synthesis, 1999 - thieme-connect.com
In the presence of manganese chloride (10%), Grignard reagents readily react in THF with aryl bromides, chlorides and even fluorides, as well as aryl methyl ethers bearing in the ortho-…
Number of citations: 79 www.thieme-connect.com
GV Garner, DB Mobbs, H Suschitzky… - Journal of the Chemical …, 1971 - pubs.rsc.org
… Attempts to prepare 2-cyclohexylbenzaldehyde by redaction of 2-cyclohexylbenzonitrile 32 with Raney nickel and formic acid gave only starting material. …
Number of citations: 17 pubs.rsc.org

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